molecular formula C10H7NO4S B2519713 2-(Furan-2-amido)thiophene-3-carboxylic acid CAS No. 926190-41-2

2-(Furan-2-amido)thiophene-3-carboxylic acid

Cat. No.: B2519713
CAS No.: 926190-41-2
M. Wt: 237.23
InChI Key: JJFBVNZFVVCZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-amido)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO4S and its molecular weight is 237.23. The purity is usually 95%.
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Scientific Research Applications

Rhodium-catalyzed Alkenylation

A study highlights the regioselective C3-alkenylation of thiophene-2-carboxylic acids , which can be achieved effectively via rhodium/silver-catalyzed oxidative coupling with alkenes. This process is applicable to various substrates, including brominated thiophenecarboxylic acids and furan-2-carboxylic acids, demonstrating a potential pathway for the functionalization of 2-(Furan-2-amido)thiophene-3-carboxylic acid derivatives (Iitsuka et al., 2013).

High-yield Syntheses of Disubstituted Furans and Thiophenes

Another research study focuses on high-yielding syntheses of disubstituted thiophenes , which are critically dependent on the lithium base used for lithiation of furan- and thiophene-2-carboxylic acids. This provides a route to 2,3-disubstituted furans and thiophenes, suggesting methods that could be relevant for derivatives of this compound (Carpenter & Chadwick, 1985).

Spectroscopic Characteristics

The electronic and i.r. spectra of furan-carboxamides and thiophene-carboxamides have been studied to identify chromophores and main absorption frequencies of the amide group as well as the furyl and thienyl groups. This information could be useful in understanding the photophysical properties of this compound derivatives (Alberghina, Fisichella, & Occhipinti, 1980).

Organic Semiconductor Applications

A study describes a new synthesis route for thieno[3,4-b]thiophene and related derivatives from thiophene-2-carboxylic acid and furan-2-carboxylic acid. These heterocycles are of interest for applications in low band gap organic semiconductors, OLEDs, organic photovoltaic cells, and electrochromics, indicating potential electronic applications for this compound derivatives (Dey et al., 2010).

Mechanism of Action

Properties

IUPAC Name

2-(furan-2-carbonylamino)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c12-8(7-2-1-4-15-7)11-9-6(10(13)14)3-5-16-9/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFBVNZFVVCZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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